molecular formula C28H37NO7 B1234518 18-Deoxynargenicin A1 CAS No. 81482-43-1

18-Deoxynargenicin A1

Cat. No.: B1234518
CAS No.: 81482-43-1
M. Wt: 499.6 g/mol
InChI Key: URZYTTZFJXYNJG-FHARIZMYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Deoxynargenicin A1 is a derivative of the antibacterial macrolide Nargenicin A1, which is isolated from Nocardia species . The compound is also known as Antibiotic 367c . While direct biological data for this compound is limited in the public domain, its well-characterized parent compound, Nargenicin A1, offers strong insights into its potential research applications and mechanism.Nargenicin A1 has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The antibacterial mechanism of action for the nargenicin family has been elucidated, with studies identifying DnaE, the catalytic α-subunit of DNA polymerase III, as the primary target in bacteria. Inhibition of DnaE disrupts DNA replication, providing a novel mechanism of action that is of significant interest for combating antibiotic-resistant pathogens .Beyond its antibacterial properties, Nargenicin A1 exhibits promising bioactivities relevant to other research fields. Studies show it possesses anti-inflammatory and antioxidant effects. In models of LPS-induced inflammation, Nargenicin A1 ameliorated the production of pro-inflammatory mediators and cytokines by downregulating the NF-κB signaling pathway . It has also shown a protective effect against oxidative stress-induced DNA damage and apoptosis in cell models, suggesting potential for investigating cytoprotective mechanisms . Furthermore, some analogues in the nargenicin family have been reported to exhibit potent antitumor activity by inducing G2/M cell cycle arrest, apoptosis, and autophagy .this compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to use this compound to explore its specific properties and potential applications in microbiology, cell biology, and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81482-43-1

Molecular Formula

C28H37NO7

Molecular Weight

499.6 g/mol

IUPAC Name

[(3R,4R,5R,6R,7S,8R,11S,13S,16R,17R,18Z)-16-ethyl-6-hydroxy-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C28H37NO7/c1-6-20-14(2)12-15(3)28-17(13-21(33-5)27(32)34-20)9-10-18-22(28)23(30)16(4)24(25(18)36-28)35-26(31)19-8-7-11-29-19/h7-12,14,16-18,20-25,29-30H,6,13H2,1-5H3/b15-12-/t14-,16-,17-,18-,20-,21+,22+,23-,24-,25-,28?/m1/s1

InChI Key

URZYTTZFJXYNJG-FHARIZMYSA-N

SMILES

CCC1C(C=C(C23C(CC(C(=O)O1)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C)C

Isomeric SMILES

CC[C@@H]1[C@@H](/C=C(\C23[C@@H](C[C@@H](C(=O)O1)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)OC(=O)C5=CC=CN5)C)O)/C)C

Canonical SMILES

CCC1C(C=C(C23C(CC(C(=O)O1)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C)C

Synonyms

18-deoxynargenicin A1

Origin of Product

United States

Isolation and Natural Occurrence

Microbial Sources of 18-Deoxynargenicin A1 and Related Nargenicins

Several species of actinobacteria are notable for their production of nargenicins, particularly Nargenicin (B1140494) A1, the direct precursor required for the synthesis of this compound.

Saccharopolyspora hirsuta, an actinomycete found in environments like sugar cane bagasse, is a known producer of nargenicin-related compounds. dsmz.de Strains of this species, such as Saccharopolyspora hirsuta ATCC 27875, have been identified as sources of both Nargenicin and another related compound, Nodusmicin. acs.orgdsmz.de

Nocardia argentinensis is a key microbial source from which Nargenicin A1 was first prominently isolated. acs.orgwikipedia.org The strain Nocardia argentinensis ATCC 31306, originally isolated from a soil sample in Argentina, is specifically cited as a producer of this macrolide. wikipedia.orgatcc.org Research into the biosynthesis of Nargenicin A1 has utilized this species to determine that its carbon skeleton is derived from acetate (B1210297) and propionate (B1217596) precursors. wikipedia.org

Nocardia arthritidis is another species within the Nocardia genus that has been linked to the production of nargenicins. Scientific investigations have successfully identified the complete 85 kb biosynthetic gene cluster responsible for nargenicin production from a human pathogenic isolate of Nocardia arthritidis. nih.gov This discovery has provided significant insights into the genetic and enzymatic pathways that lead to the formation of the complex nargenicin structure.

Nocardia sp. CS682, an actinomycete isolated from a soil sample in Jeonnam, South Korea, is a well-documented and unique producer of Nargenicin A1. nih.govnih.gov This strain has been the subject of extensive research, including metabolic engineering studies aimed at enhancing the production yield of Nargenicin A1. nih.govresearchgate.net The major secondary metabolite derived from this strain is Nargenicin A1, which was identified through various spectroscopic methods. nih.govasm.org

Interactive Data Table: Microbial Sources of Nargenicin A1 and Related Compounds

Microbial SourceStrain(s)Isolated Compound(s)Key Findings
Saccharopolyspora hirsuta ATCC 27875Nargenicin, NodusmicinProducer of nargenicin-related macrolides. acs.orgdsmz.de
Nocardia argentinensis ATCC 31306Nargenicin A1Original source of Nargenicin A1 isolation. acs.orgwikipedia.org
Nocardia arthritidis Human IsolateNargenicin A1Biosynthetic gene cluster for nargenicin identified. nih.gov
Nocardia sp. CS682 CS682Nargenicin A1High-yield producer; subject of metabolic engineering. nih.govnih.gov

Methodologies for Natural Product Isolation (General Academic Approach)

The isolation of natural products like Nargenicin A1 from microbial sources is a multi-step process that requires careful planning and execution to obtain the compound in a pure form. The general academic approach involves fermentation, extraction, and purification stages.

Fermentation: The first step is the cultivation of the producing microorganism, such as a Nocardia or Saccharopolyspora species, in a suitable liquid culture medium under controlled conditions (e.g., temperature, pH, aeration) to encourage the production of the desired secondary metabolite. asm.org

Extraction: Once the fermentation is complete, the target compound must be separated from the microbial biomass and the culture broth. A common method involves solvent extraction. The culture broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate. nih.gov The choice of solvent depends on the polarity and chemical properties of the target molecule. This initial extraction yields a crude extract containing a mixture of various metabolites.

Purification and Fractionation: The crude extract is a complex mixture and must undergo further purification to isolate the specific compound of interest. This is primarily achieved through various chromatographic techniques. nih.gov

Column Chromatography: The crude extract is often subjected to column chromatography (e.g., using silica (B1680970) gel) as an initial purification step. Different solvents or solvent mixtures are passed through the column to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is a widely used and highly effective technique. nih.gov It allows for high-resolution separation of compounds, yielding the pure natural product. A simple and sensitive HPLC method has been specifically developed for the quantitative analysis of nargenicin in culture broth. nih.gov

Following purification, the structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Chemical Synthesis Approaches

Total Synthesis Strategies

The pursuit of 18-Deoxynargenicin A1 has led to the development of elegant and efficient total synthesis strategies. These approaches serve as a critical platform for verifying the proposed structure and provide access to analogues for further biological evaluation. syracuse.edu

The first total synthesis of (+)-18-Deoxynargenicin A1 was reported by James Kallmerten and Daniel J. Plata in 1988. syracuse.eduacs.org Their landmark achievement established a viable pathway to the complex structure and confirmed its absolute stereochemistry. syracuse.educjph.com.cn The synthesis was accomplished through a convergent strategy, involving the preparation of two key fragments that correspond to the "northern" and "southern" halves of the molecule.

The retrosynthetic analysis devised by the Kallmerten group disconnected the molecule at the ester linkage of the macrolide and the C9-C10 bond of the decalin system. researchgate.net This approach allowed for the independent and stereocontrolled construction of the highly functionalized side chain and the tricyclic core, which were then coupled and cyclized in the final stages of the synthesis. syracuse.edu A key intermediate in their synthesis was a functionalized cis-decalin derivative, which was elaborated to form the complete carbon skeleton. chemistry-chemists.com

The successful synthesis of this compound hinges on the precise control of multiple stereocenters and the strategic assembly of its constituent fragments. Chemists have developed several key strategies to address these challenges.

The cis-fused decalin core is a defining structural feature of the nargenicin (B1140494) family of antibiotics. researchgate.netnih.gov A prominent strategy for constructing this bicyclic system is the intramolecular Diels-Alder (IMDA) reaction. researchgate.netdur.ac.uk This powerful cycloaddition allows for the formation of the six-membered rings with a high degree of stereocontrol. In approaches developed by research groups such as Roush, a suitably substituted trienone precursor undergoes thermal cyclization to furnish the desired cis-fused decalin framework. acs.org The stereochemical outcome of the IMDA reaction is often influenced by the conformation of the connecting chain between the diene and dienophile, with boat-like transition states frequently being invoked to explain the observed selectivity for the cis-decalin product. researchgate.netacs.org

Key StrategyDescriptionOutcome
Intramolecular Diels-Alder (IMDA) ReactionA substituted decatrienone is cyclized to form the bicyclic decalin system.High diastereoselectivity for the cis-fused cycloadduct.
Transannular Diels-Alder (TADA) ReactionAn 18-membered macrolide containing a diene and dienophile undergoes cyclization. researchgate.netfigshare.comProvides the tricyclic core with the cis-decalin fusion established. researchgate.netcapes.gov.br

The unique ether-bridged tricyclic core, systematically named the 11-oxatricyclo(4.4.1.0)undecene ring system, is a hallmark of the nargenicin macrolides. researchgate.netnih.gov Its construction represents a significant synthetic hurdle. The formation of this bridged ether is typically achieved late in the synthetic sequence from a precursor containing the cis-decalin ring and appropriately positioned hydroxyl and alkene functionalities. One successful approach involves an intramolecular oxa-Michael reaction, where a hydroxyl group adds to a conjugated aldehyde or ketone within the same molecule to forge the pivotal C-O bond, thereby closing the ether bridge. researchgate.net Biosynthetic studies have revealed that this ether bridge is formed via an oxygenation reaction catalyzed by a dioxygenase enzyme, a finding that inspires biomimetic synthetic strategies. nih.gov

The macrolide portion of this compound contains several stereocenters that must be installed with high fidelity. The Kallmerten group pioneered the use of a diastereoselective researchgate.netconnectedpapers.com Wittig rearrangement of a tertiary allylic ether to introduce a significant portion of the C14-C19 side chain. connectedpapers.com This sigmatropic rearrangement allows for the transfer of chirality and the simultaneous formation of a new carbon-carbon bond and a hydroxyl group with predictable stereochemistry. This method proved highly effective for installing the required functionality and stereocenters on the precursor to the macrolide ring. connectedpapers.com

The final step in many total syntheses of macrolides is the macrocyclization to form the large lactone ring. This transformation is often challenging due to competing intermolecular oligomerization reactions. d-nb.info To favor the desired intramolecular cyclization, reactions are typically run under high-dilution conditions. A widely used and effective method for macrolactonization is the Yamaguchi esterification, which involves the activation of the seco-acid with 2,4,6-trichlorobenzoyl chloride. researchgate.net This methodology was successfully employed in the synthesis of the nargenicin carbon framework by Roush and co-workers, where an 18-membered hydroxy acid was cyclized to form the macrolide precursor for a subsequent transannular Diels-Alder reaction. researchgate.netfigshare.com Other metal-catalyzed ring-closing metathesis (RCM) reactions have also become powerful tools for the formation of macrocyclic lactones in natural product synthesis. nih.gov

Biosynthetic Pathways and Engineering

Identification and Analysis of Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for nargenicin (B1140494) biosynthesis, including the pathway leading to 18-Deoxynargenicin A1, is located within a specific set of genes known as the nar BGC.

The biosynthetic gene cluster responsible for producing the nargenicin family of macrolides has been identified in several species of bacteria from the genus Nocardia. In a human pathogenic isolate of Nocardia arthritidis, the complete nar locus was identified as an 85 kb gene cluster. researchgate.netnih.gov This cluster was confirmed to be solely responsible for the production of nargenicin. researchgate.netnih.gov The BGC for Nargenicin A1 has also been reported from Nocardia argentinesis and Nocardia sp. CS682. nih.govacs.org Researchers successfully captured the nar BGC from Nocardia sp. CS682 and achieved production of Nargenicin A1 through heterologous expression in Streptomyces venezuelae. nih.gov

Comparative and synteny analyses of the nar BGCs from different Nocardia species reveal a conserved genetic architecture. researchgate.net Studies comparing the clusters from N. argentinesis, N. arthritidis, and Nocardia sp. CS682 show significant homology in the core biosynthetic genes and their organization. nih.govresearchgate.net This conservation underscores a common evolutionary origin for the nargenicin pathway in these organisms. The analysis of homologous coding sequences (CDSs) across these genomes provides insights into the essential enzymatic machinery required for producing the characteristic nargenicin scaffold. researchgate.net

Elucidation of Enzymatic Mechanisms and Tailoring Steps

The assembly of the this compound molecule is a multi-step process involving an assembly-line-like synthesis of the core structure followed by a series of specific enzymatic modifications.

The backbone of nargenicins is a polyketide, a class of natural products synthesized by large multienzyme complexes called polyketide synthases (PKSs). nih.govnih.gov The nargenicin BGC encodes a Type I PKS system, which functions like a molecular assembly line. secondarymetabolites.orgresearchgate.net This PKS iteratively condenses simple acyl-CoA precursors, such as malonyl-CoA, in successive rounds of decarboxylative Claisen condensations to build the complex poly-β-keto chain that forms the core of the molecule. nih.gov The specific sequence and combination of catalytic domains within the PKS modules dictate the length and initial chemical structure of the polyketide chain before it is released and further modified.

Following the synthesis of the polyketide backbone by the PKS, a series of tailoring enzymes modify the structure to yield the final nargenicin analogues. nih.govnih.govuky.edu The functions of several post-PKS modification enzymes in the Nargenicin A1 pathway have been deciphered through the identification of biosynthetic intermediates and in vitro enzymatic assays. nih.govacs.org

Key identified enzymes and their roles include:

NgnP1, NgnM, and NgnO3: These enzymes are crucial for key post-PKS modification steps. nih.gov Their characterization has extended the understanding of the biosynthetic pathway, leading to the identification of novel analogues such as 23-demethyl 8,13-deoxynargenicin and 8,13-deoxynargenicin, which is a direct precursor in the formation of the ether bridge. nih.govacs.org

Metabolic profiling of the producer strain Nocardia sp. CS682 has also led to the isolation of various derivatives, which has helped to map the sequence of these post-PKS tailoring events. nih.gov

EnzymePredicted FunctionRole in Biosynthesis
NgnP1Post-PKS modification enzymeInvolved in tailoring the polyketide core.
NgnMPost-PKS modification enzymeContributes to the structural diversification of intermediates.
NgnO3Post-PKS modification enzymeParticipates in the later steps of the modification cascade.

A defining structural feature of the nargenicin family is a rare ether-bridged cis-decalin motif. researchgate.netnih.govnih.gov The formation of this crucial oxa-bridge was a long-standing question in the biosynthesis of these macrolides. researchgate.netnih.gov Recent studies have revealed that this transformation is catalyzed by a putative iron-α-ketoglutarate-dependent dioxygenase encoded within the nar BGC. researchgate.netnih.gov This enzyme acts on the precursor 8,13-deoxynargenicin, installing the ether linkage to form the characteristic bicyclic system of nargenicin. researchgate.netnih.gov This enzymatic step is a critical post-PKS modification that finalizes the core structure of the antibiotic.

Biosynthetic Engineering for Production and Analog Diversification

The engineering of biosynthetic pathways for polyketide natural products like this compound and its parent compound, nargenicin A1, offers a powerful strategy for improving production titers and generating novel derivatives with potentially enhanced or unique biological activities. By manipulating the genetic blueprints of the producing organisms or transferring them to more amenable hosts, researchers can overcome limitations of native producers and expand the chemical diversity of these complex molecules.

The native producers of nargenicins, species of the genus Nocardia, can be challenging to work with in laboratory and industrial settings due to slow growth rates and the lack of efficient genetic tools. acs.org To circumvent these issues, heterologous expression—the transfer of a biosynthetic gene cluster (BGC) from its native organism into a more tractable host—has been successfully employed.

Streptomyces venezuelae has emerged as a particularly effective heterologous host for the production of complex polyketides. nih.govumich.edu Its fast growth rate, well-established genetic systems, and proven ability to express large polyketide synthase (PKS) gene clusters make it an attractive chassis for biosynthetic studies and production enhancement. nih.gov

In a significant advancement for nargenicin biosynthesis, the entire nargenicin A1 biosynthetic gene cluster (nar BGC) from Nocardia sp. CS682 was directly captured and expressed in Streptomyces venezuelae. acs.orgnih.gov This achievement not only confirmed the identity of the complete gene cluster but also resulted in the successful production of nargenicin A1 in the heterologous host. acs.orgnih.gov This demonstrates the utility of S. venezuelae as a platform for producing nargenicin and its derivatives, opening the door for further genetic manipulation and pathway engineering to generate compounds like this compound.

Metabolic profiling and the targeted engineering of biosynthetic pathways have led to the discovery of novel nargenicin analogs. These efforts provide deeper insight into the post-polyketide synthase (PKS) modification steps that create the final structure of the natural product. acs.orgnih.gov

Through metabolic profiling of the native producer, Nocardia sp. CS682, grown in optimized media, two acetylated derivatives, 18-O-acetyl-nodusmicin and 18-O-acetyl-nargenicin , were isolated. acs.orgnih.gov Although isolated from the wild-type strain, the optimization of media conditions represents a form of metabolic manipulation that pushed the pathway to produce these novel analogs.

Furthermore, detailed investigation into the post-PKS modification pathway, including enzymatic reactions, led to the characterization of several other new analogs. acs.orgnih.gov Among these was 23-demethyl 8,13-deoxynargenicin , which extends the understanding of key tailoring steps in the biosynthesis of nargenicin A1. nih.gov This compound was found to exhibit potent antitumor activity by inducing cell cycle arrest, apoptosis, and autophagy. nih.gov The generation and characterization of these analogs highlight how pathway engineering and metabolic analysis can yield structurally diverse molecules with significant therapeutic potential. acs.orgnih.gov

Biological Activities and Molecular Mechanisms of Action

of Nargenicin (B1140494) A1

Antimicrobial Activity

Nargenicin A1 is an antibacterial macrolide known for its activity against various Gram-positive bacteria researchgate.net. It is considered a narrow-spectrum antimicrobial agent researchgate.netnih.gov.

Research has consistently shown that Nargenicin A1 is effective against several Gram-positive bacteria. Its antibacterial action has been a subject of interest for its potential applications against challenging pathogens researchgate.netnih.gov.

Nargenicin A1 has demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.netnih.govnih.gov. This activity is significant due to the public health challenge posed by MRSA strains that are resistant to multiple antibiotics. The compound's ability to combat MRSA highlights its potential as a scaffold for developing new anti-infective agents researchgate.net.

Bacterial StrainReported ActivitySource
Methicillin-Resistant Staphylococcus aureus (MRSA)Effective antibacterial activity demonstrated researchgate.netnih.govnih.gov

The specific efficacy of 18-Deoxynargenicin A1 or its parent compound, Nargenicin A1, against bacteria of the Streptococcus genus is not extensively detailed in the available scientific literature.

Molecular Mechanisms of Antibacterial Action

The antibacterial effects of Nargenicin A1 are attributed to its ability to inhibit critical life processes in bacteria, primarily targeting DNA replication.

The primary mechanism of Nargenicin A1 involves the disruption of nucleic acid synthesis. Studies in Mycobacterium tuberculosis have shown that the compound acts as a genotoxin, inhibiting DNA synthesis and inducing a DNA damage response nih.gov. This directly interferes with nucleotide metabolism. In contrast, the compound has been observed to have a limited effect on protein synthesis. Information regarding its direct interference with bacterial energy metabolism is not prominently documented as a primary mechanism of its bactericidal action.

The specific molecular target of Nargenicin A1 has been identified as the replicative DNA polymerase III α-subunit, which is encoded by the dnaE gene. In Staphylococcus aureus, the target is DnaE, while in Mycobacterium tuberculosis, it is the functional homolog DnaE1.

Nargenicin A1 inhibits the polymerase activity of DnaE1, which is essential for bacterial DNA replication and survival. Cryo-electron microscopy studies have revealed that the binding of nargenicin to the DnaE1 polymerase is dependent on the presence of a DNA substrate. The molecule wedges itself between the polymerase and the terminal base pair of the DNA, physically occupying the position of the incoming nucleotide and the templating base, thereby halting the replication process.

Target EnzymeOrganismIC50 Value (nM)
DnaES. aureus~8
DnaE1M. tuberculosis~125
Pol IIIαE. coli~13,000
Induction of DNA Damage Responses in Pathogens

While research specifically detailing the induction of DNA damage responses by this compound is limited, the mechanism of its parent compound, nargenicin A1, offers significant insights. Studies on nargenicin A1 have revealed its role as a bactericidal genotoxin, particularly against Mycobacterium tuberculosis (Mtb). The compound functions by inhibiting DNA synthesis, which in turn triggers a DNA damage response within the pathogen.

The primary target of nargenicin in Mtb is the replicative DNA polymerase, DnaE1. By binding to DnaE1 in a DNA-dependent manner, nargenicin effectively blocks the polymerase's function. This inhibition of DNA replication leads to cellular elongation and the induction of the pathogen's DNA damage response system. This mechanism suggests that nargenicin and its analogs, including this compound, likely exert their antimicrobial effects through the disruption of fundamental DNA metabolic processes in susceptible pathogens.

Proposed Self-Resistance Mechanisms in Producer Organisms (e.g., NarR/NgnU "decoy" protein)

Producing organisms of potent antibiotics require sophisticated self-resistance mechanisms to avoid suicide. In the case of nargenicin A1, produced by Nocardia sp. CS682, a specific self-resistance mechanism has been proposed involving a "decoy" protein. researchgate.net

Genomic analysis of the nargenicin biosynthetic gene cluster in Nocardia sp. CS682 has identified a gene named narR/ngnU. researchgate.net This gene is a homolog of dnaE, which encodes the α-subunit of DNA polymerase III, the primary target of nargenicin. The location of narR/ngnU immediately adjacent to the nargenicin biosynthetic genes strongly suggests its involvement in self-resistance. researchgate.net

The proposed mechanism posits that the NarR/NgnU protein acts as a decoy. researchgate.net It is believed that this protein binds to nargenicin, sequestering it and preventing it from inhibiting the essential housekeeping DnaE1 protein, thus allowing DNA replication and cell survival in the producer organism. researchgate.net This strategy of employing a target mimic is an effective way for the organism to protect itself from its own toxic metabolite.

Anti-Angiogenic Activity (Primarily for 23-demethyl 8,13-deoxynargenicin and Analogs)

Recent research has highlighted the potent anti-angiogenic properties of nargenicin analogs, particularly 23-demethyl 8,13-deoxynargenicin. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. 23-demethyl 8,13-deoxynargenicin has been shown to effectively suppress neovascularization, indicating its potential as an anti-angiogenic agent. nih.gov

Inhibition of Endothelial Cell Functions (in vitro)

In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated that 23-demethyl 8,13-deoxynargenicin significantly inhibits key processes involved in angiogenesis. nih.gov These endothelial cells are fundamental to the formation of new blood vessels, and their disruption is a primary indicator of anti-angiogenic activity.

The formation of capillary-like tubes by endothelial cells is a crucial step in angiogenesis. 23-demethyl 8,13-deoxynargenicin has been shown to impair this process in HUVECs. nih.gov Furthermore, the compound inhibits the adhesion of these cells, another essential step for the assembly of new blood vessels. nih.gov

Table 1: Effect of 23-demethyl 8,13-deoxynargenicin on Endothelial Cell Functions

Function Effect
Proliferation Inhibited
Invasion Inhibited
Capillary Tube Formation Impaired
Adhesion Inhibited

Modulation of Key Angiogenic Signaling Pathways

The anti-angiogenic effects of 23-demethyl 8,13-deoxynargenicin are attributed to its ability to modulate critical signaling pathways that regulate angiogenesis. nih.gov The compound has been shown to target both the VEGF/VEGFR2 signaling pathway in endothelial cells and the HIF-1α/VEGF pathway in tumor cells. nih.gov

Specifically, 23-demethyl 8,13-deoxynargenicin downregulates the VEGF/VEGFR2-mediated downstream signaling pathways in HUVECs. nih.gov This includes a reduction in the expression of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and migration. nih.gov

In addition to its effects on endothelial cells, the compound also decreases angiogenesis induced by gastric cancer cells by blocking the expression of hypoxia-inducible factor-1α (HIF-1α) and VEGF in these tumor cells. nih.gov This dual-targeting approach, affecting both endothelial and tumor cells, makes 23-demethyl 8,13-deoxynargenicin a promising candidate for anti-angiogenic therapy. nih.gov

Table 2: Modulation of Angiogenic Signaling Pathways by 23-demethyl 8,13-deoxynargenicin

Pathway Target Cells Effect
VEGF/VEGFR2 Endothelial Cells Downregulation of downstream signaling
HIF-1α/VEGF Tumor Cells Blockage of HIF-1α and VEGF expression
Downregulation of VEGF/VEGFR2 Signaling in Endothelial Cells

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, are principal mediators of angiogenesis. clinpgx.orgnih.gov The binding of VEGF to VEGFR2 on endothelial cells triggers a cascade of downstream signaling pathways that promote cell proliferation, migration, and the formation of new blood vessels. nih.govabcam.com

The Nargenicin A1 analogue, 23-demethyl 8,13-deoxynargenicin, has been shown to effectively inhibit the in vitro angiogenic characteristics of human umbilical vein endothelial cells (HUVECs) that are stimulated by VEGF. nih.govnih.gov This compound was found to suppress key steps in angiogenesis, including the proliferation, invasion, and formation of capillary tubes by endothelial cells. nih.gov The mechanism for this inhibition is linked to the downregulation of the VEGF/VEGFR2 signaling pathway. nih.govnih.gov By disrupting this critical pathway, the compound effectively blocks the signals that prompt endothelial cells to create new blood vessels. nih.gov

Table 1: Effect of 23-demethyl 8,13-deoxynargenicin on In Vitro Angiogenic Characteristics of HUVECs

Angiogenic CharacteristicObservationSource
Proliferation Effectively inhibited nih.gov
Invasion Effectively inhibited nih.gov
Capillary Tube Formation Effectively inhibited nih.gov
Adhesion Effectively inhibited nih.gov
Inhibition of HIF-1α/VEGF Pathway in Tumor Cells

Hypoxia-inducible factor-1α (HIF-1α) is a crucial transcription factor that enables tumor cells to adapt to low-oxygen (hypoxic) environments, which are common within solid tumors. mdpi.com Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes that support tumor survival and growth, including VEGF. nih.govmdpi.com This HIF-1α/VEGF pathway is a primary driver of tumor angiogenesis. nih.govepa.gov

Studies have demonstrated that 23-demethyl 8,13-deoxynargenicin can block the angiogenesis induced by gastric cancer cells. nih.gov The compound was found to dose-dependently decrease the accumulation of HIF-1α protein that is induced by hypoxia in these tumor cells. nih.gov Consequently, by inhibiting HIF-1α, the compound also suppresses the expression of VEGF in the tumor cells. nih.govnih.gov This dual action on both endothelial cell signaling and tumor cell VEGF production makes it a potent anti-angiogenic agent. nih.govnih.gov

Regulation of Matrix Metalloproteinase (MMP) Expression (e.g., MMP-2, MMP-9)

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (also known as gelatinases), are enzymes that degrade components of the extracellular matrix. nih.govmdpi.com This degradation is a necessary step for endothelial cells to migrate and invade surrounding tissue during the formation of new blood vessels. nih.gov The expression and activity of these MMPs are often elevated in cancer, facilitating tumor growth and metastasis. mdpi.comresearchgate.net

The anti-angiogenic activity of 23-demethyl 8,13-deoxynargenicin is also associated with its ability to regulate MMPs. nih.gov Research has shown that the compound downregulates the expression of both MMP-2 and MMP-9 in VEGF-stimulated human umbilical vein endothelial cells. nih.gov By reducing the levels of these critical enzymes, the compound further impedes the ability of endothelial cells to remodel the extracellular matrix, thereby inhibiting angiogenesis. nih.gov

Anti-Inflammatory and Cytoprotective Effects (Based on Nargenicin A1 Research, focusing on pathways)

Studies on the parent compound, Nargenicin A1, have elucidated its significant anti-inflammatory and antioxidant properties, providing a basis for understanding the potential cytoprotective effects of its analogues. nih.govnih.gov These effects are primarily mediated through the modulation of key inflammatory signaling pathways and the reduction of oxidative stress. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB pathway inhibition)

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govresearchgate.net In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB-α. nih.gov When stimulated by inflammatory signals, IκB-α is degraded, allowing NF-κB to move into the nucleus and activate the transcription of numerous pro-inflammatory genes. nih.govresearchgate.net

Nargenicin A1 has been shown to exhibit its anti-inflammatory effects by inhibiting this pathway. nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, Nargenicin A1 prevented the degradation of IκB-α and abolished the subsequent nuclear translocation of NF-κB. nih.govnih.gov By blocking the activation of this master transcription factor, Nargenicin A1 effectively shuts down a major driver of the inflammatory response. nih.gov

Suppression of Pro-Inflammatory Mediators and Cytokines (e.g., TNF-α, IL-1β, IL-6, MCP-1)

The activation of the NF-κB pathway leads to the production and release of numerous pro-inflammatory molecules, including cytokines that mediate and amplify the inflammatory response. mdpi.commdpi.com Key cytokines involved in this process include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1). nih.govnih.gov

Research demonstrates that Nargenicin A1 treatment significantly attenuates the expression and secretion of these pro-inflammatory cytokines in LPS-stimulated macrophages. nih.govnih.gov The suppression of TNF-α, IL-1β, IL-6, and MCP-1 was observed to be dependent on the concentration of Nargenicin A1. nih.gov This reduction in inflammatory mediators is a direct consequence of the inhibition of the NF-κB pathway. nih.gov

Table 2: Effect of Nargenicin A1 on Pro-Inflammatory Cytokine Production

Cytokine/MediatorEffect of Nargenicin A1Source
Tumor Necrosis Factor-alpha (TNF-α) Significantly suppressed nih.govnih.gov
Interleukin-1beta (IL-1β) Significantly suppressed nih.govnih.gov
Interleukin-6 (IL-6) Significantly suppressed nih.govnih.gov
Monocyte Chemotactic Protein-1 (MCP-1) Significantly suppressed nih.govnih.gov
Nitric Oxide (NO) Significantly inhibited nih.govnih.gov

Mitigation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of cells to neutralize them. mdpi.comresearchgate.net ROS are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids, and they play a significant role in the inflammatory process. mdpi.comnih.gov

Nargenicin A1 has demonstrated strong antioxidant effects by suppressing the generation of ROS in LPS-treated macrophages. nih.govnih.gov This ability to mitigate oxidative stress contributes to its anti-inflammatory and cytoprotective profile. nih.gov The antioxidant potential of Nargenicin A1 has also been confirmed in vivo using zebrafish models, where it protected against the production of ROS. nih.govnih.gov This suggests that Nargenicin A1 can be an effective agent in managing cellular damage associated with inflammation-related oxidative stress. nih.gov

Protective Effects on Cellular Integrity and Apoptosis (e.g., prevention of DNA damage and mitochondrial dysfunction)

There is a notable lack of specific research data on the protective effects of this compound concerning cellular integrity and the modulation of apoptosis. Detailed studies elucidating its potential to prevent DNA damage or mitigate mitochondrial dysfunction have not been extensively reported. Therefore, a comprehensive analysis of its molecular mechanisms in these specific cellular processes cannot be provided at this time.

Other Reported Biological Activities (e.g., Antifungal properties)

Information regarding the broader biological activity profile of this compound is sparse. While its synthesis from the parent compound Nargenicin A1 has been documented, and it is categorized broadly as an anti-bacterial agent, specific details on its spectrum of activity or its potential antifungal properties are not well-documented in the available literature. nih.gov Further research is required to determine if this compound exhibits significant antifungal or other biological activities.

Research Findings on this compound

Biological Activity CategorySummary of Findings for this compoundReferences
Protective Effects on Cellular Integrity and ApoptosisNo specific studies on the prevention of DNA damage or mitochondrial dysfunction are currently available.N/A
Antifungal PropertiesSpecific data on antifungal activity is not reported in the available literature.N/A
Antibacterial PropertiesCategorized as an anti-bacterial agent, though specific efficacy data is limited. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Design Principles for Structural Modification and Derivatization

The rational design of new nargenicin (B1140494) analogs is guided by several key principles aimed at exploring and optimizing the molecule's biological activity. The core strategy involves the targeted modification of specific functional groups on the complex macrolide structure. This allows for the investigation of how different parts of the molecule contribute to its antibacterial and anticancer effects.

Key design principles for the structural modification of the nargenicin skeleton include:

Deoxygenation: The parent compound, nargenicin A1, can be deoxygenated at the C18 position to yield 18-deoxynargenicin A1. researchgate.netnih.gov Further exploration of this principle has involved the synthesis of analogs lacking the ether bridge, such as 8,13-deoxynargenicin, to understand the role of this unique structural motif. nih.govacs.org

Demethylation: The removal of methyl groups at specific positions is a common strategy to probe steric and electronic effects. For instance, the C23 methyl group has been a target for modification, leading to the creation of 23-demethyl analogs. nih.govacs.org

Acylation: The hydroxyl group at C18 is a prime site for derivatization. Acetylation of this group has been used to generate analogs like 18-O-acetyl-nargenicin, altering the lipophilicity and potential interactions of this part of the molecule. nih.govacs.orgresearchgate.net

Glycosylation: The attachment of sugar moieties to the nargenicin core at available hydroxyl groups, such as those at C11 and C18, is a strategy employed to modify the compound's physicochemical properties, including solubility. researchgate.net

These derivatization strategies are often realized through biosynthetic and metabolic engineering approaches. By inactivating specific genes in the biosynthetic pathway of the producing organism, Nocardia sp., researchers can generate novel intermediates and derivatives. acs.orgresearchgate.net Total synthesis provides an alternative, albeit more complex, route to access these modified structures. syracuse.edu

Synthesis and Biological Evaluation of Novel Analogs and Derivatives

Following the design principles, several novel analogs of nargenicin and its deoxygenated precursors have been synthesized and evaluated for their biological activities. These studies have primarily been conducted by genetically modifying the producing strain, Nocardia sp. CS682, leading to the isolation and characterization of new compounds. nih.govacs.org

Metabolic profiling of these engineered strains has yielded a series of derivatives, including deoxygenated, demethylated, and acetylated analogs. nih.govacs.org For example, the inactivation of specific enzymes in the post-polyketide synthase (PKS) modification pathway has allowed for the isolation of key biosynthetic intermediates. acs.org Glycosylated derivatives have also been generated using enzymatic, one-pot reaction systems. researchgate.net

The biological evaluation of these analogs has revealed a fascinating divergence in activity. While the parent compound, nargenicin A1, is primarily known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), certain analogs exhibit enhanced anticancer properties. nih.govacs.org Notably, 23-demethyl 8,13-deoxynargenicin (also known as compound 9 or C9) was found to have potent antitumor activity. nih.govacs.org It induces G2/M cell cycle arrest, apoptosis, and autophagy in cancer cells. nih.gov Further studies demonstrated that this analog also possesses anti-angiogenic properties, effectively inhibiting key processes in the formation of new blood vessels. researchgate.net

Compound NameStructural Modification from Nargenicin A1Key Biological Activity ReportedReference
18-O-acetyl-nargenicinAcetylation at C18-OHBiosynthetic intermediate acs.org
8,13-deoxynargenicinRemoval of C8-O-C13 ether bridgeAntimicrobial and anticancer activities evaluated nih.govacs.org
23-demethyl 8,13-deoxynargenicin (Compound 9/C9)Removal of C8-O-C13 ether bridge and C23-methyl groupPotent antitumor, anti-angiogenic, and anticancer stem cell activities nih.govacs.orgresearchgate.netmdpi.com
Nargenicin A1 11-O-β-D-glucopyranosideGlycosylation at C11-OHEnhanced solubility researchgate.net
Nargenicin A1 18-O-β-D-glucopyranosideGlycosylation at C18-OHEnhanced solubility researchgate.net

Elucidation of Key Pharmacophores and Structural Determinants for Specific Activities

Structure-activity relationship studies of the synthesized analogs have shed light on the key structural features, or pharmacophores, that are crucial for the distinct biological activities of the nargenicin family.

Core Scaffold: The macrolide backbone featuring the fused, ether-bridged cis-decalin moiety is the foundational pharmacophore for the general activity of the nargenicin class of antibiotics. researchgate.netresearchgate.net This complex and rigid structure correctly orients the other functional groups for target interaction.

Pyrrole (B145914) Moiety: The pyrrole-2-carboxylic acid unit attached via an ester linkage is a critical element for the antibacterial activity of nargenicins. This type of nitrogen heterocycle is a common feature in many natural products with antibacterial properties. researchgate.netresearchgate.net

C23-Methyl Group: The evaluation of 23-demethyl 8,13-deoxynargenicin (Compound 9) highlights the importance of the C23 position. nih.govacs.org The removal of the methyl group at this position, especially in combination with the removal of the C8-C13 ether bridge, dramatically shifts the activity profile from primarily antibacterial to potently anticancer and anti-angiogenic. nih.govresearchgate.netmdpi.com This suggests that the absence of the methyl group is a key structural determinant for potent antitumor activity, possibly by allowing for a better fit into the binding site of its cancer-related molecular targets. nih.gov

C8-O-C13 Ether Bridge: The presence or absence of the unique oxa-bridge is a major determinant of activity. While its presence is characteristic of the potent antibacterial nargenicin A1, its removal in analogs like 8,13-deoxynargenicin and its 23-demethyl derivative leads to compounds with significant anticancer activity. nih.govacs.org This indicates that the flatter, more flexible deoxygenated scaffold may be preferable for interaction with cancer-related targets.

C18-Hydroxyl Group: The C18 hydroxyl group serves as a key handle for derivatization. Its modification through acetylation or glycosylation can modulate the compound's properties, such as solubility, without necessarily abolishing its core activity. acs.orgresearchgate.net This makes it a critical position for fine-tuning the molecule's pharmacokinetic profile.

Advanced Research Methodologies and Future Directions

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

The definitive structures of 18-deoxynargenicin A1 and its analogs are established through a combination of powerful spectroscopic and analytical methods. While early structural work laid the foundation, modern techniques provide unambiguous characterization, even for novel derivatives generated through biosynthetic engineering.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), is fundamental for determining the elemental composition of these molecules with high accuracy. Techniques like electrospray ionization (ESI) are commonly used to analyze nargenicin (B1140494) derivatives. researchgate.netresearchgate.net For instance, the structural elucidation of novel glycosylated and acetylated derivatives of nargenicin A1 relied on methods such as ultra-high performance liquid chromatography-photodiode array (UPLC-PDA) coupled with high-resolution quantitative time-of-flight-electrospray ionization mass spectroscopy (HR-QTOF-ESI-MS). researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the complex three-dimensional architecture of these polyketides. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are essential for assigning proton and carbon signals and establishing the connectivity of the intricate carbon framework and stereochemistry. researchgate.netconfex.com In some cases, Nuclear Overhauser Effect (NOE) experiments have been crucial for confirming the spatial relationships between atoms, which is critical for defining the stereochemistry of the molecule. epdf.pub These techniques were instrumental in characterizing novel analogs like nargenicin A1 acid, which was generated through pathway engineering. researchgate.net

Computational Approaches in Molecular Design and Mechanistic Insights

Computational methods are becoming indispensable for predicting molecular interactions and guiding the design of new nargenicin analogs. Molecular docking simulations, for example, provide insights into how these compounds bind to their biological targets. A notable example is the in silico docking analysis of 23-demethyl-8,13-deoxynargenicin (a novel nargenicin analog) with its identified target, cyclophilin A (CypA). mdpi.com These simulations revealed that the analog fits well into the cyclosporin (B1163) A binding cavity of CypA, providing a structural hypothesis for its mechanism of action. mdpi.com Such computational studies can predict binding affinities and guide the rational design of derivatives with enhanced potency or selectivity.

Beyond static docking, molecular dynamics (MD) simulations can be employed to understand the dynamic behavior of the ligand-protein complex over time, offering a more detailed view of the interaction and the stability of the complex. While specific MD studies on this compound are not prominent in the reviewed literature, this approach represents a significant future direction for understanding its mechanism of action against targets like the DNA polymerase DnaE. nih.gov These computational tools help researchers prioritize which analogs to synthesize and test, saving considerable time and resources.

Strategies for Enhanced Bioproduction and Diversification of Nargenicin Analogs

A major hurdle in the development of natural products is achieving a sufficient and sustainable supply. Research on nargenicins has heavily focused on genetic and metabolic engineering to boost production and create novel derivatives.

Key strategies include:

Heterologous Expression : The entire nargenicin biosynthetic gene cluster (BGC) from the native producer, Nocardia sp. CS682, has been captured and successfully expressed in a more genetically tractable host, Streptomyces venezuelae, leading to the production of nargenicin A1. nih.govacs.org This approach is crucial for overcoming the challenges of working with slow-growing or genetically challenging native producers.

Metabolic Engineering : To enhance the yield of nargenicin A1, researchers have engineered the precursor supply pathways. This includes overexpressing genes involved in the biosynthesis of the pyrrole (B145914) moiety (from L-proline) and the polyketide backbone (from malonyl-CoA), as well as pathways for glucose utilization. researchgate.netresearchgate.net Combining these strategies with the optimization of fermentation media and precursor feeding has resulted in a significant, up to 24-fold, increase in nargenicin A1 production. researchgate.net

Combinatorial Biosynthesis and Gene Mutagenesis : Diversification of the nargenicin scaffold is achieved by introducing genes from other organisms or by inactivating specific genes within the native BGC. For example, expressing the hydroxylase gene pikC from the pikromycin (B1677795) pathway in the nargenicin producer generated a new derivative, nargenicin A1 acid. researchgate.netfrontiersin.org Furthermore, deciphering the post-polyketide synthase (PKS) modification steps by studying specific enzymes has led to the isolation and characterization of several novel deoxygenated and demethylated analogs. nih.govacs.org

These synthetic biology and metabolic engineering platforms provide powerful tools for both enhancing the production of this compound and generating a library of novel analogs for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

Development of this compound and its Analogs as Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. Analogs of this compound can be developed into such probes to explore their mechanism of action. syracuse.edu This involves synthesizing derivatives with specific modifications, such as fluorescent tags or biotin (B1667282) labels, which allow for the visualization and isolation of their cellular binding partners.

For example, a labeled version of this compound could be used in pull-down assays with cell lysates to confirm its direct interaction with the bacterial DNA polymerase subunit DnaE, its proposed target. nih.gov Similarly, the anticancer analog 23-demethyl-8,13-deoxynargenicin could be modified to create probes to further investigate its interaction with cyclophilin A and its role in downregulating the CD147-mediated signaling pathway. mdpi.com The development of such molecular tools is a critical step in moving from an interesting bioactive compound to a well-understood pharmacological agent. syracuse.edu

Exploration of Unexplored Biological Activities and Novel Mechanistic Research

While the antibacterial activity of nargenicins is well-established, recent research has unveiled potent anticancer and antiangiogenic properties in some analogs, suggesting a broader therapeutic potential. mdpi.comnih.govmdpi.com The analog 23-demethyl-8,13-deoxynargenicin, for instance, exhibits antitumor activity by inducing cell cycle arrest and apoptosis, and also inhibits angiogenesis by downregulating key signaling pathways like VEGF/VEGFR2 and HIF-1α. mdpi.commdpi.com

Future research will likely focus on:

Screening against other diseases : Given their effects on cell proliferation and angiogenesis, nargenicin analogs could be tested against other angiogenesis-dependent diseases or hyperproliferative disorders.

Investigating Immunomodulatory Effects : Some studies have noted that nargenicin A1 has immunomodulatory and cell-protective effects, which remain an underexplored area of research. nih.govacs.orgresearchgate.net

Elucidating Novel Mechanisms : The discovery that an analog targets cyclophilin A, a protein involved in protein folding and signaling, opens up entirely new avenues of mechanistic investigation beyond the initial antibacterial target. mdpi.com Proteomic and metabolomic approaches can be used to identify other molecular targets and affected pathways following treatment with these compounds. mdpi.com

Challenges and Opportunities in Natural Product Lead Discovery and Optimization

The journey of this compound from a natural product to a potential drug candidate is emblematic of the broader challenges and opportunities in this field.

Challenges :

Supply and Production : Natural product discovery is often hampered by low production titers from native organisms. nih.gov While metabolic engineering has significantly improved yields for nargenicins, scaling up production to commercially viable levels remains a challenge.

Complexity : The structural complexity of molecules like this compound makes total chemical synthesis difficult and expensive, reinforcing the need for biosynthetic approaches. syracuse.eduresearchgate.net

Medicinal Chemistry : Natural products often have suboptimal pharmacological properties (e.g., poor solubility, limited spectrum of activity). Significant medicinal chemistry efforts are needed to optimize these molecules into viable drug leads. nih.gov For example, expanding the narrow antibacterial spectrum of nargenicin is a key goal. nih.govresearchgate.net

Opportunities :

Genomic Mining : Advances in genome sequencing and bioinformatics allow for the rapid identification of BGCs for novel natural products, including new nargenicin-like scaffolds from diverse microbial sources. confex.comnih.govasm.org This "genome mining" approach can reveal untapped biosynthetic potential. nih.gov

Synthetic Biology : As demonstrated with nargenicin, synthetic biology provides an unprecedented opportunity to engineer pathways, create novel "unnatural" natural products, and optimize production hosts. researchgate.netnih.gov

New Biological Targets : The discovery of unexpected activities, such as the antiangiogenic effects of nargenicin analogs, highlights that natural products can be a source of compounds with novel mechanisms of action, addressing the urgent need for new classes of therapeutics. nih.govmdpi.com

Q & A

Q. What are the established synthetic pathways for 18-Deoxynargenicin A1, and what experimental conditions are critical for successful synthesis?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including epimerization, cyclization, and condensation. For example, compound 34 is treated with HCl in methanol to form a C2 epimer, followed by cyclization at 140°C in xylene with triphenylphosphine. Subsequent condensation with compound 19 using DCC and DMAP yields this compound. Key factors include precise temperature control, reagent stoichiometry, and inert atmospheric conditions to prevent side reactions .

Q. How is the structural characterization of this compound validated in experimental settings?

  • Methodological Answer : Structural validation requires a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. For novel compounds, X-ray crystallography is recommended to confirm stereochemistry. Comparative analysis with published spectral data (e.g., specific rotation, [α]D+71[\alpha]_D +71 in methanol) is essential for verification .

Q. What biological activities have been experimentally confirmed for this compound, and under what assay conditions?

  • Methodological Answer : Gram-positive antibacterial activity is demonstrated using broth microdilution assays (e.g., MIC values against Staphylococcus aureus). Assays should include positive controls (e.g., vancomycin) and standardized inoculum sizes (e.g., 1×1051 \times 10^5 CFU/mL) under aerobic conditions. Activity validation requires triplicate experiments and statistical analysis (e.g., ANOVA) .

Q. What organisms produce this compound, and how are they cultured for compound extraction?

  • Methodological Answer : The compound is biosynthesized by Saccharopolyspora hirsuta. Optimal production involves fermentation in nutrient-rich media (e.g., ISP-2 agar) at 28°C for 7–14 days. Extraction protocols typically use organic solvents (e.g., chloroform/methanol), followed by chromatographic purification (e.g., silica gel column) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. To address this:
  • Standardize assays : Use CLSI/M07-A11 guidelines for antimicrobial testing.
  • Validate purity : Employ HPLC (≥95% purity threshold) and quantify impurities via LC-MS.
  • Cross-reference data : Compare results with peer-reviewed studies that specify strain IDs (e.g., ATCC numbers) and growth conditions .

Q. What computational or experimental approaches are used to elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial targets like DNA gyrase.
  • Synthetic modifications : Introduce functional groups (e.g., acyloxy at C18) and assess bioactivity shifts.
  • Comparative analysis : Correlate NMR chemical shifts of derivatives with activity changes to identify critical moieties .

Q. How can researchers design experiments to assess the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via UV-Vis spectroscopy.
  • Serum stability : Use human serum (10% v/v) and quantify intact compound levels over 24 hours using LC-MS/MS.
  • Thermal stability : Conduct accelerated stability studies (40°C/75% RH) with periodic sampling .

Q. What in vivo models are suitable for evaluating the efficacy of this compound, and how should pharmacokinetic parameters be optimized?

  • Methodological Answer :
  • Murine infection models : Use neutropenic mice infected with S. aureus (e.g., thigh infection model). Administer the compound intravenously at 10–50 mg/kg.
  • PK/PD analysis : Measure plasma concentrations via LC-MS and calculate AUC/MIC ratios. Adjust dosing intervals based on half-life (t1/2t_{1/2}) and protein binding (%) .

Methodological Notes for Data Reporting

  • Experimental reproducibility : Document reagent sources (e.g., Sigma-Aldrich for DCC), solvent purification methods (e.g., distillation over CaH2_2), and instrumentation parameters (e.g., NMR at 500 MHz) .
  • Data transparency : Deposit raw crystallographic data (e.g., .cif files) with the Cambridge Crystallographic Data Centre and include checkCIF validation reports .
  • Statistical rigor : Use GraphPad Prism for nonlinear regression (e.g., IC50_{50} calculations) and report pp-values with confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.